molecular formula C27H17FN2O5S B14104547 ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate

ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate

Cat. No.: B14104547
M. Wt: 500.5 g/mol
InChI Key: JZLKJFUUJBMNDH-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromeno[2,3-c]pyrrole core, which is fused with a benzothiazole ring, and it also contains a fluorophenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as 2-fluorobenzaldehyde, 3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrole, and benzothiazole derivatives.

    Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with the chromeno[2,3-c]pyrrole derivative in the presence of a suitable catalyst to form an intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the chromeno[2,3-c]pyrrole core fused with the benzothiazole ring.

    Esterification: Finally, the esterification of the carboxylate group is carried out using ethyl alcohol in the presence of an acid catalyst to yield the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, as it can serve as a probe or inhibitor in various assays.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Pharmaceutical Development: The compound is explored for its potential use in drug formulation and delivery systems.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may target key proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:

    Chromeno[2,3-c]pyrrole Derivatives: These compounds share the chromeno[2,3-c]pyrrole core and may exhibit similar biological activities.

    Benzothiazole Derivatives: Compounds with a benzothiazole ring are known for their diverse biological activities and can be used as reference compounds for comparison.

    Fluorophenyl Compounds: The presence of a fluorophenyl group can influence the compound’s reactivity and biological activity, making it comparable to other fluorophenyl-containing compounds.

The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H17FN2O5S

Molecular Weight

500.5 g/mol

IUPAC Name

ethyl 2-[1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C27H17FN2O5S/c1-2-34-26(33)14-11-12-18-20(13-14)36-27(29-18)30-22(15-7-3-5-9-17(15)28)21-23(31)16-8-4-6-10-19(16)35-24(21)25(30)32/h3-13,22H,2H2,1H3

InChI Key

JZLKJFUUJBMNDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CC=C6F

Origin of Product

United States

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